molecular formula C17H17N3O6S B601996 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid CAS No. 5046-19-5

2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid

Cat. No. B601996
CAS RN: 5046-19-5
M. Wt: 391.41
InChI Key:
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Description

2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, also known as 2,4-bis((furan-2-ylmethyl)amino)benzenesulfonamide , is a chemical compound with the molecular weight of 391.40 and the formula C17H17N3O6S . It is white to dark brown in color .


Synthesis Analysis

The synthesis of compounds similar to this compound involves a two-step reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structures of these compounds were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT were consistent with the crystal structures determined by single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 391.40 and the formula C17H17N3O6S . It is white to dark brown in color . The InChI code is 1S/C17H17N3O6S/c18-27(23,24)16-7-13(17(21)22)14(19-9-11-3-1-5-25-11)8-15(16)20-10-12-4-2-6-26-12/h1-8,19-20H,9-10H2,(H,21,22)(H2,18,23,24) .

Scientific Research Applications

Quantum Chemical Computations and Molecular Docking

  • Molecular Docking and Quantum Chemical Computations : This compound has been studied for its quantum computational calculations and molecular docking, showing potential in anticonvulsant activity. Quantum computational calculations revealed insights into the molecule's geometry, vibrational frequencies, and bonding features (Charanya, Sampathkrishnan, & Balamurugan, 2022).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Research demonstrated its effectiveness as a corrosion inhibitor in mild steel in sulfuric acid, indicating mixed-type inhibitive action and compatibility with Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).

Supramolecular Coordination Polymers

  • Supramolecular Coordination Polymer Synthesis : The compound plays a role in creating high-dimensional supramolecular networks in copper(II) coordination compounds, exhibiting dehydration-rehydration behavior (Li & Zhang, 2018).

Heterocyclic Copper Complex Formation

  • Heterocyclic Copper Complex Formation : It contributes to the synthesis of a heterocyclic copper complex, offering insights into optimal reaction conditions and structural confirmation (Yao-yao, 2010).

Functionalized Allylic Sulfoxides

  • Allylic Sulfoxides Synthesis : Utilized in the [3 + 2] annulation reaction to construct trisubstituted furans, showcasing its role in organic synthesis and chemical transformations (Fu, Wang, Ma, Liu, & Liu, 2008).

X-ray Characterization and Theoretical Studies

  • X-ray Characterization and Theoretical Analysis : Employed in studying halogen bonds and supramolecular chains in the synthesis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives (Grudova et al., 2020).

Antiglaucoma Activity

  • Antiglaucoma Compound Synthesis : It's a key ingredient in synthesizing compounds with potential antiglaucoma activity, displaying effectiveness in inhibiting human Carbonic Anhydrase isoenzymes (Yenikaya et al., 2010).

Spectral Study of Organic Ligands

  • Organic Ligands Spectral Study : Its derivatives have been analyzed for their antibacterial activities, indicating its relevance in developing antimicrobial agents (Patel, 2020).

Antiprotozoal Agents Synthesis

  • Synthesis of Antiprotozoal Agents : Contributed to the synthesis of antiprotozoal agents, exhibiting strong DNA affinities and in vivo activity against trypanosomal models (Ismail et al., 2004).

Deuterium-Labelled Synthesis

  • Deuterium-Labelled Compounds Synthesis : Involved in the synthesis of deuterium-labelled compounds for research in drug metabolism and disposition (Stephens, Patrick, Chen, Tidwell, & Boykin, 2001).

O-Demethylation in Antiparasitic Prodrug Metabolism

  • Role in Antiparasitic Prodrug Metabolism : Studied for its involvement in the biotransformation of antiparasitic prodrugs in human liver microsomes, particularly in O-demethylation processes (Wang et al., 2006).

Antimicrobial Agent Synthesis

  • Synthesis of Antimicrobial Agents : Demonstrated its potential in the synthesis of diguanidino and reversed diamidino compounds with high DNA binding affinities and antimicrobial properties (Stephens et al., 2001).

Substitution Reactions and Properties

  • Substitution Reactions and Property Analysis : Investigated for its reactivity and substitution reactions, providing insights into its chemical properties and potential applications (Iten, Hofmann, & Eugster, 1978).

Antitumor Activity

  • Antitumor Compound Synthesis : Played a role in the synthesis of compounds with potential antitumor activity, highlighting its relevance in medicinal chemistry (Horishny & Matiychuk, 2020).

Electrochemical Sensors

  • Electrochemical Sensor Development : Used in the development of advanced electrochemical sensors, demonstrating its significance in analytical chemistry (Martins et al., 2018).

Copper Metal–Organic Systems

  • Copper Metal–Organic Systems Construction : Contributed to the construction of copper metal–organic systems, showcasing its utility in materials science (Dai et al., 2009).

Biobased Polyesters Synthesis

  • Biobased Polyesters Synthesis : Involved in the enzymatic polymerization of biobased polyesters, emphasizing its role in sustainable materials development (Jiang et al., 2014).

Hydrogen Bonding in Poly(ester amide)s

  • Hydrogen Bonding Study in Poly(ester amide)s : Explored for its influence on hydrogen bonding in novel poly(ester amide)s, adding to the understanding of polymer chemistry (Wilsens et al., 2014).

Novel Magnetic Nano Catalysts

  • Magnetic Nano Catalysts Development : Assisted in the manufacturing of magnetic nano catalysts for the synthesis of furan derivatives, highlighting its importance in nanochemistry (Hao, Wang, & Mohammadnia, 2021).

Mechanism of Action

Target of Action

The primary target of Furosemide and its related compounds is the NKCC2 (Na-K-2Cl cotransporter) in the thick ascending limb of the Loop of Henle in the kidneys . This transporter is responsible for the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the body. By inhibiting this transporter, Furosemide impurity D likely reduces the reabsorption of these ions .

Mode of Action

Furosemide impurity D, similar to Furosemide, is believed to inhibit the reabsorption of sodium and chloride ions in the renal tubules, leading to significant diuresis and natriuresis . This means that more water and sodium are excreted in the urine, reducing fluid overload and edema .

Biochemical Pathways

The inhibition of the NKCC2 transporter disrupts the concentration gradient maintained by the active transport of ions. This disruption leads to an increase in the excretion of water, sodium, and chloride ions in the urine

Pharmacokinetics

Furosemide, the parent compound, has a bioavailability of approximately 51%, with peak effects occurring within 1-2 hours . The drug has a terminal half-life of about 2 hours . These properties may vary for Furosemide impurity D and would need to be studied specifically.

Result of Action

The primary result of the action of Furosemide impurity D is likely to be an increase in urine output (diuresis) and an increase in the excretion of sodium ions (natriuresis). This can help to reduce fluid overload and edema, which are common symptoms in conditions such as congestive heart failure, liver cirrhosis, and renal disease .

Biochemical Analysis

Biochemical Properties

Furosemide impurity D plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in the metabolic pathways of furosemide. The compound has been shown to bind to certain biomolecules, potentially altering their activity and function. For instance, it may inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels .

Cellular Effects

Furosemide impurity D affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may impact the expression of genes involved in metabolic and regulatory pathways, thereby affecting overall cell function .

Molecular Mechanism

The molecular mechanism of action of Furosemide impurity D involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in their activity. It may also interact with transcription factors, influencing gene expression. These molecular interactions result in alterations in cellular processes and metabolic pathways, ultimately affecting the overall function of the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furosemide impurity D can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Furosemide impurity D can degrade under certain conditions, leading to the formation of other compounds with different biochemical properties. These changes can influence the compound’s activity and its impact on cells and tissues .

Dosage Effects in Animal Models

The effects of Furosemide impurity D vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause significant changes in metabolic pathways and cellular processes. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage in determining the compound’s overall impact .

Metabolic Pathways

Furosemide impurity D is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of furosemide. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s involvement in these pathways highlights its potential impact on the overall metabolic processes within cells .

Transport and Distribution

The transport and distribution of Furosemide impurity D within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. These interactions can affect the localization and accumulation of the compound, influencing its activity and function .

Subcellular Localization

Furosemide impurity D is localized to specific subcellular compartments, where it exerts its effects. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and its impact on cellular processes .

properties

IUPAC Name

2,4-bis(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c18-27(23,24)16-7-13(17(21)22)14(19-9-11-3-1-5-25-11)8-15(16)20-10-12-4-2-6-26-12/h1-8,19-20H,9-10H2,(H,21,22)(H2,18,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRLIXFNJZQNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198488
Record name 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5046-19-5
Record name 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005046195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-BIS((FURAN-2-YLMETHYL)AMINO)-5-SULFAMOYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4O9Q89M9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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